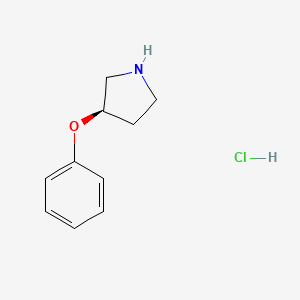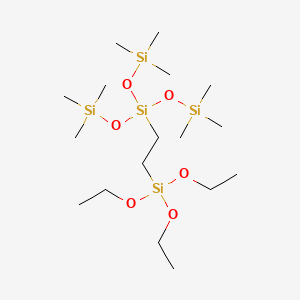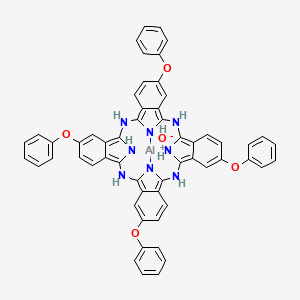
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “5-(3-Methoxyphenyl)” part suggests a methoxyphenyl group attached to the 5th position of the pyrazole ring, and the “3-carbaldehyde” indicates an aldehyde functional group at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The methoxyphenyl and aldehyde groups could be introduced through subsequent functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The electron-donating methoxy group could potentially influence the electronic properties of the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The aldehyde group is particularly reactive and could undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could increase its reactivity, while the methoxy group could influence its solubility .Applications De Recherche Scientifique
Pharmaceutical Intermediates
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde: is utilized as a pharmaceutical intermediate . Its structure, which includes a pyrazole ring, is a common motif in many pharmacologically active compounds. This compound can be used to synthesize various derivatives that may exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Material Science
In material science, this compound’s derivatives could potentially be used in the synthesis of organic frameworks or coordination complexes . These materials might find applications in catalysis, gas storage, or as components in electronic devices due to their potential conductive properties.
Analytical Chemistry
In analytical chemistry, derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde could be used as reagents or standards in chromatographic methods for the detection and quantification of various substances . Their distinct chemical properties can aid in the development of more precise and sensitive analytical techniques.
Biochemistry
In biochemistry, this compound may serve as a precursor for the synthesis of molecules that interact with biological targets. It could be used to study enzyme inhibition, receptor-ligand interactions, or as a molecular probe to understand biochemical pathways .
Environmental Science
Derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde may be explored for their potential use in environmental science, such as in the development of sensors for pollutants or as part of systems designed to degrade harmful substances .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives can be investigated for their therapeutic potential. They could be used to create new drugs with improved efficacy and reduced side effects for treating various diseases .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRCLZVUZVZTFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)






![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)